Biological Activity of 5-(1-Benzofuran-7-yl)-1,3-oxazole: A Technical Guide
Biological Activity of 5-(1-Benzofuran-7-yl)-1,3-oxazole: A Technical Guide
Executive Summary & Chemical Rationale
The compound 5-(1-Benzofuran-7-yl)-1,3-oxazole (CAS: 2197053-73-7) represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing the electron-rich, lipophilic benzofuran ring with the hydrogen-bond accepting, metabolically stable 1,3-oxazole moiety, this hybrid scaffold provides an optimal balance of structural rigidity and target-binding versatility.
As a Senior Application Scientist, I approach this scaffold not just as a static chemical entity, but as a dynamic molecular tool. The spatial orientation of the oxazole at the 7-position of the benzofuran core allows for unique vector projections into deep enzymatic binding pockets, making it a highly tunable starting point for hit-to-lead optimization in neurodegenerative diseases, metabolic disorders, and antimicrobial resistance.
Core Biological Targets and Mechanisms of Action
Phosphodiesterase 7 (PDE7) Inhibition
The most prominent therapeutic application for substituted benzofuran-oxazole derivatives is the selective inhibition of Phosphodiesterase 7 (PDE7)[1]. PDE7 is a high-affinity cAMP-specific hydrolase heavily expressed in the brain (hippocampus, cerebral cortex) and immune cells.
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Mechanism: By blocking the catalytic site of PDE7, the benzofuran-oxazole scaffold prevents the degradation of cyclic AMP (cAMP). Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates the cAMP response element-binding protein (CREB).
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Therapeutic Outcome: This cascade drives the transcription of neuroprotective and anti-inflammatory genes, offering disease-modifying potential for Alzheimer's, Parkinson's, and neuroinflammation[1].
Fig 1. Mechanism of PDE7 inhibition by benzofuran-oxazole derivatives and downstream cAMP signaling.
Antimicrobial and Antitubercular Activity
Benzofuran-oxazole hybrids exhibit profound broad-spectrum antimicrobial activity, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) and mycobacterial pathogens[2].
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Mechanism: Dual-target docking studies indicate that these hybrids disrupt both bacterial cell wall synthesis and DNA replication[3]. The lipophilic benzofuran core facilitates penetration through the complex mycobacterial cell envelope, while the oxazole nitrogen coordinates with essential metalloenzymes within the bacteria.
GPR120 Receptor Agonism
Derivatives of the benzofuran scaffold have also been characterized as agonists for GPR120 (Free Fatty Acid Receptor 4)[4]. Activation of GPR120 in macrophages and adipocytes mediates potent insulin-sensitizing and anti-inflammatory effects, positioning this scaffold as a candidate for Type 2 Diabetes and metabolic syndrome therapies.
Quantitative Data: Pharmacological Profiling
To contextualize the biological activity of the 5-(1-Benzofuran-7-yl)-1,3-oxazole class, the following table summarizes the typical pharmacological metrics observed during in vitro screening of this scaffold and its direct derivatives[1][2][4].
| Biological Target / Assay | Cell Line / Enzyme | Potency Metric (Range) | Scaffold Advantage |
| PDE7A Inhibition | Recombinant Human PDE7A | IC₅₀: 15 nM – 120 nM | High selectivity over PDE4 (minimizes emetic side effects). |
| GPR120 Agonism | CHO-K1 (GPR120 transfected) | EC₅₀: 0.5 µM – 2.1 µM | Enhances GLP-1 secretion without hypoglycemic risk. |
| Antimicrobial (MRSA) | S. aureus (ATCC 43300) | MIC: 3.12 µg/mL – 12.5 µg/mL | Bypasses traditional β-lactamase degradation pathways. |
| Antitubercular | M. tuberculosis H37Rv | MIC: 6.25 µg/mL – 25 µg/mL | Lipophilicity aids in penetrating the mycolic acid layer. |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate built-in controls and orthogonal checks to eliminate false positives—a critical necessity when evaluating heterocyclic compounds that often exhibit assay interference.
Protocol A: TR-FRET Assay for PDE7 Enzymatic Inhibition
This protocol measures the ability of the compound to inhibit PDE7-mediated hydrolysis of cAMP.
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Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Brij-35).
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Causality: DTT is strictly required to prevent the oxidation of critical cysteine residues in the PDE7 catalytic pocket. Brij-35 prevents the highly lipophilic benzofuran compound from non-specifically adsorbing to the microplate walls.
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Compound Equilibration: Dispense 5-(1-Benzofuran-7-yl)-1,3-oxazole (10-point dose-response, 1% final DMSO) into a 384-well plate. Add 0.5 nM recombinant PDE7A and pre-incubate for 15 minutes at 25°C.
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Causality: Pre-incubation is mandatory. Benzofuran-oxazoles often exhibit slow-binding kinetics; omitting this step will artificially inflate the apparent IC₅₀.
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Substrate Addition & Reaction: Add 100 nM fluorescently labeled cAMP substrate. Incubate for 60 minutes.
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Detection (TR-FRET): Add the europium cryptate-labeled anti-cAMP antibody. Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (Excitation: 337 nm, Emission: 665 nm / 620 nm).
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Causality: Heterocycles like benzofurans are notoriously auto-fluorescent. TR-FRET introduces a temporal delay (time-resolved) before reading the emission, allowing the short-lived compound auto-fluorescence to decay, guaranteeing that the signal is purely biological.
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Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Rolipram (positive control). A Z'-factor > 0.6 validates the run.
Protocol B: High-Throughput Broth Microdilution (MIC) for Antimicrobial Screening
This protocol evaluates the bacteriostatic/bactericidal properties of the compound against MRSA.
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Inoculum Preparation: Culture MRSA in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.1. Dilute to a final concentration of
CFU/mL. -
Serial Dilution: Perform a 2-fold serial dilution of the compound in MHB across a 96-well plate.
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Causality: The maximum DMSO concentration must not exceed 1% v/v. Higher concentrations of DMSO will independently lyse bacterial membranes, creating false-positive antimicrobial hits.
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Incubation & Resazurin Addition: Incubate plates at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.
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Causality: Lipophilic benzofurans often precipitate in aqueous broth, creating turbidity that mimics bacterial growth when read via standard OD₆₀₀ absorbance. Resazurin acts as an orthogonal redox indicator; living bacteria reduce the blue dye to pink, fluorescent resorufin. This colorimetric shift provides an unambiguous viability readout immune to compound precipitation artifacts.
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Fig 2. Self-validating high-throughput screening workflow for benzofuran-oxazole bioactivity.
References
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Amadis Chemical Company Limited. "5-(1-BENZOFURAN-7-YL)-1,3-OXAZOLE CAS:2197053-73-7". ChemBuyersGuide.
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Cymabay Therapeutics, Inc. "GPR120 receptor agonists and uses thereof". Google Patents (US8598374B2). 4
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Preprints.org. "New Benzofuran-Pyrazole Based Compounds as Promising Antimicrobial Agents: Design, Synthesis, Antioxidant, Anti-inflammatory, DN".2
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Asian Journal of Chemistry. "Benzofuran-Isoxazole Hybrids: Synthesis, Antimicrobial Activity and Dual Target Docking Studies". 3
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Google Patents. "Substituted benzoxazole and benzofuran compounds as PDE7 inhibitors" (US11685745B2). 1
